molecular formula C26H27N3O2S2 B11966843 (5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11966843
M. Wt: 477.6 g/mol
InChI Key: IQDBBSGNPHWPDL-HAHDFKILSA-N
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Description

(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization with α-haloketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and is of interest in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential anti-inflammatory, anticancer, and antidiabetic properties are of significant interest. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in different fields.

Mechanism of Action

The mechanism of action of (5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazolines: Studied for their anti-inflammatory and anticancer activities.

    Thiosemicarbazones: Investigated for their antimicrobial and antiviral properties.

Uniqueness

What sets (5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-13-31-22-12-11-19(14-18(22)4)24-20(16-28(27-24)21-9-7-6-8-10-21)15-23-25(30)29(17(2)3)26(32)33-23/h6-12,14-17H,5,13H2,1-4H3/b23-15-

InChI Key

IQDBBSGNPHWPDL-HAHDFKILSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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